Diaminoheptanedioate

Description

Nomenclature and Stereochemical Considerations of Diaminoheptanedioate

LL-2,6-Diaminoheptanedioate (LL-Diaminopimelate)

LL-2,6-Diaminoheptanedioate, or LL-DAP, has both of its chiral centers in the S configuration ((2S,6S)-2,6-diaminoheptanedioic acid). nih.gov This isomer is a key intermediate in the lysine (B10760008) biosynthetic pathway in bacteria, plants, and some fungi. mimedb.orgwikipedia.org It is enzymatically converted to meso-DAP by the enzyme diaminopimelate epimerase. wikipedia.org LL-DAP itself is synthesized from L-aspartate through a series of enzymatic reactions. acs.org

D,D-2,6-Diaminoheptanedioate (D,D-Diaminopimelate)

The D,D isomer of 2,6-diaminoheptanedioate, with both chiral centers in the R configuration, is less commonly found in biological systems compared to the meso and LL forms. While the LL and meso isomers are central to established metabolic pathways, the specific biological roles of D,D-DAP are not as well-defined.

| Stereoisomer | Abbreviation | Stereochemistry | Key Biological Role |

| meso-2,6-Diaminoheptanedioate | meso-DAP | (2R, 6S) or (2S, 6R) | Precursor to lysine; component of peptidoglycan in most Gram-negative bacteria. ecmdb.caumaryland.eduwikipedia.orgontosight.ai |

| LL-2,6-Diaminoheptanedioate | LL-DAP | (2S, 6S) | Intermediate in the lysine biosynthetic pathway. mimedb.orgwikipedia.org |

| D,D-2,6-Diaminoheptanedioate | D,D-DAP | (2R, 2R) | Less common; specific roles are not as well-characterized. |

Historical Context of this compound Research in Biochemistry

The discovery and characterization of the diaminopimelate pathway were pivotal in understanding bacterial amino acid metabolism and cell wall biosynthesis. Early research in the mid-20th century identified DAP as a unique component of bacterial cell walls. The epimerization of LL-DAP to meso-DAP was first demonstrated in extracts of Aerobacter aerogenes, leading to the subsequent purification and characterization of diaminopimelate epimerase from Escherichia coli. acs.org The elucidation of the various enzymatic steps in the DAP pathway, including the roles of different acyl intermediates like N-succinyl-L,L-2,6-diaminopimelate, has been a subject of ongoing research. hmdb.cafrontiersin.org More recently, a novel variant of the DAP/lysine anabolic pathway involving L,L-diaminopimelate aminotransferase (DapL) has been identified, highlighting the diversity of this essential metabolic route in different organisms. frontiersin.orgnih.gov

Ubiquity and Significance of this compound in Prokaryotic and Eukaryotic Organisms

The DAP pathway is a hallmark of prokaryotic metabolism and is also found in plants. wikipedia.orgnih.gov In prokaryotes, particularly bacteria, DAP is indispensable for survival. It is a critical precursor for the synthesis of lysine, one of the fundamental building blocks of proteins. nih.gov Furthermore, meso-DAP is a direct component of the peptidoglycan layer in the cell walls of most Gram-negative bacteria and some Gram-positive bacteria, where it is essential for maintaining cell shape and integrity. nih.govmimedb.org The absence of the DAP pathway in animals, including humans, makes the enzymes involved in this pathway attractive targets for the development of novel antibiotics. wikipedia.orgmdpi.com

In contrast to prokaryotes, most eukaryotes, including animals and fungi, lack the DAP pathway and must obtain lysine as an essential amino acid from their diet. wikipedia.org Plants, however, do possess the DAP pathway for lysine biosynthesis. nih.gov The presence of DAP in eukaryotes is generally limited to those that have acquired the pathway through horizontal gene transfer or have symbiotic relationships with bacteria. For instance, some insects rely on their bacterial symbionts for the synthesis of essential amino acids like lysine via the DAP pathway. nih.gov

| Organism Type | Presence of DAP Pathway | Significance of this compound |

| Prokaryotes (Bacteria) | Widespread | Essential for lysine synthesis and peptidoglycan cell wall structure. mimedb.orgnih.gov |

| Eukaryotes (Animals) | Absent | Lysine is an essential amino acid obtained from the diet. wikipedia.org |

| Eukaryotes (Plants) | Present | Used for lysine biosynthesis. nih.gov |

| Eukaryotes (Fungi) | Mostly Absent | Lysine is typically synthesized via the alpha-aminoadipate pathway. |

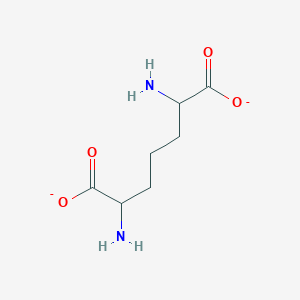

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O4-2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2,6-diaminoheptanedioate |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2 |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-L |

SMILES |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

Canonical SMILES |

C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |

Origin of Product |

United States |

Biochemical Pathways Involving Diaminoheptanedioate

The Aspartate Pathway: Precursor to Lysine (B10760008) and Related Metabolites

The journey to synthesizing diaminoheptanedioate begins with the aspartate pathway, a fundamental metabolic route in bacteria and plants. wikipedia.org This pathway utilizes the common amino acid aspartate as a starting point to produce a variety of other essential amino acids, including lysine, threonine, methionine, and isoleucine. wikipedia.org The initial steps of the lysine biosynthesis branch of the aspartate pathway are shared among all its variants. nih.gov These steps involve the enzymatic conversion of aspartate into 2,3,4,5-tetrahydrodipicolinate. nih.gov This series of reactions is a critical control point, channeling metabolites towards the production of lysine and this compound. wikipedia.org

Central Role of this compound in L-Lysine Biosynthesis Pathways

From the common intermediate, 2,3,4,5-tetrahydrodipicolinate, several distinct enzymatic pathways diverge to produce this compound, ultimately leading to the synthesis of L-lysine. nih.gov The specific pathway utilized can vary between different bacterial species. researchgate.net There are four primary variants of the diaminopimelate pathway: the succinylase pathway, the acetylase pathway, the dehydrogenase pathway, and the aminotransferase pathway. nih.govebi.ac.uk

Succinyl-Diaminoheptanedioate Pathway (e.g., Bacterial)

The succinyl-diaminoheptanedioate pathway involves the acylation of 2,3,4,5-tetrahydrodipicolinate with succinyl-CoA. ebi.ac.uk This is followed by a series of enzymatic reactions including transamination, desuccinylation, and epimerization to form meso-diaminopimelate. ebi.ac.uk A key enzyme in this pathway is N-succinyldiaminopimelate aminotransferase, which catalyzes the transfer of an amino group to N-succinyl-2-L-amino-6-oxoheptanedioate. uniprot.org Another crucial enzyme, succinyl-diaminopimelate desuccinylase (DapE), is responsible for the hydrolysis of N-succinyl-L,L-diaminopimelic acid to produce LL-2,6-diaminoheptanedioate and succinate. uniprot.orguniprot.org This pathway is prevalent in proteobacteria and many firmicutes and actinobacteria. ebi.ac.uk

Acetyl-Diaminoheptanedioate Pathway

Analogous to the succinylase pathway, the acetyl-diaminoheptanedioate pathway utilizes acetyl-CoA for the initial acylation step, forming N-acetyl intermediates. ebi.ac.uk This pathway involves the enzyme N-acetyldiaminopimelate deacetylase, which catalyzes the removal of the acetyl group from N-acetyl-LL-2,6-diaminoheptanedioate to yield LL-2,6-diaminoheptanedioate and acetate. ontosight.aiwikipedia.org

This compound Dehydrogenase Pathway

The diaminopimelate dehydrogenase pathway provides a more direct route to meso-diaminopimelate. nih.gov In this pathway, the enzyme meso-diaminopimelate dehydrogenase catalyzes the conversion of 2,3,4,5-tetrahydrodipicolinate directly to meso-diaminopimelate. nih.govwikipedia.org This single-step conversion bypasses the multiple enzymatic reactions seen in the acyl pathways. nih.gov The enzyme utilizes NADP+ as a cofactor and is also known as meso-2,6-diaminoheptanedioate:NADP+ oxidoreductase (deaminating). wikipedia.orgontosight.ai This pathway is found in certain species of Bacillus and Corynebacterium. ebi.ac.uk

This compound Aminotransferase Pathway

A more recently discovered variation is the L,L-diaminopimelate aminotransferase (DapL) pathway. nih.gov This pathway synthesizes L,L-diaminopimelate directly from 2,3,4,5-tetrahydrodipicolinate in a single transamination reaction. nih.govnih.gov The enzyme L,L-diaminopimelate aminotransferase (EC 2.6.1.83) facilitates this conversion. wikipedia.org This pathway has been identified in various bacteria, including pathogenic species, as well as in plants. nih.govnih.gov

Integration of this compound in Peptidoglycan Biosynthesis

Beyond its role as a precursor to lysine, this compound is a direct and indispensable component of peptidoglycan, the polymer that forms the bacterial cell wall. mimedb.orgtheseed.org Specifically, meso-diaminopimelate is incorporated into the peptidoglycan structure of Gram-negative bacteria and some Gram-positive organisms. ecmdb.caqmul.ac.uk The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-2,6-diaminoheptanedioate ligase (MurE) is responsible for adding meso-diaminopimelate to the growing peptidoglycan precursor molecule. ontosight.aiuniprot.org This incorporation is critical for the formation of the peptide cross-links that provide structural integrity and rigidity to the cell wall. mimedb.orgontosight.ai In some bacteria, another enzyme, this compound ligase, can reincorporate a tripeptide containing meso-diaminoheptanedioate that is released during the normal remodeling and maturation of the cell wall. expasy.org

Role of meso-Diaminoheptanedioate in Gram-Negative Bacterial Cell Wall Assembly

Meso-diaminoheptanedioate (meso-DAP) is a vital amino acid derivative that functions as a cornerstone in the peptidoglycan structure of most Gram-negative bacteria. biorxiv.orgamazonaws.com Peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, is cross-linked by short peptide chains, providing the cell wall with its necessary rigidity and shape. amazonaws.com

The incorporation of meso-DAP into the peptidoglycan is a critical step in the biosynthesis of the cell wall. ontosight.aiumaryland.edu This process is catalyzed by the enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase (MurE). umaryland.edunih.gov The MurE enzyme facilitates the addition of meso-DAP to the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate precursor. umaryland.eduecmdb.ca This reaction is a pivotal point, directing the molecule towards cell wall synthesis. umaryland.eduecmdb.ca

The resulting peptide chain, typically L-Ala-γ-D-Glu-meso-DAP-D-Ala-D-Ala in Gram-negative bacteria, is then attached to the glycan backbone. amazonaws.com The meso-DAP residue within this peptide stem serves as the direct or indirect point of cross-linking to an adjacent peptide chain, forming a mesh-like structure that encases the bacterial cell. biorxiv.orgamazonaws.com This cross-linking is essential for maintaining the structural integrity of the cell wall and protecting the bacterium from osmotic lysis. biorxiv.orgontosight.ai

Furthermore, meso-DAP is the attachment point for Braun's lipoprotein (BLP), one of the most abundant membrane proteins in Gram-negative bacteria. mimedb.orghmdb.ca BLP covalently links the peptidoglycan layer to the outer membrane, further stabilizing the cell envelope. mimedb.orghmdb.ca

The biosynthesis of meso-DAP itself is a multi-step process. In many bacteria, it begins with L,L-diaminoheptanedioate (LL-DAP), which is converted to meso-DAP by the enzyme diaminopimelate epimerase (DapF). ontosight.aiumaryland.eduuniprot.orguniprot.org This epimerization reaction is crucial for providing the necessary stereoisomer for peptidoglycan assembly. ontosight.ai

Role of LL-Diaminoheptanedioate Derivatives in Cell Wall Structures

While meso-DAP is directly incorporated into the primary structure of peptidoglycan in most Gram-negative bacteria, its stereoisomer, LL-diaminoheptanedioate (LL-DAP), also plays a fundamental, albeit indirect, role. LL-DAP serves as the immediate precursor to meso-DAP in a key biosynthetic pathway. ontosight.aiumaryland.edu The enzyme diaminopimelate epimerase (DapF) catalyzes the conversion of LL-DAP to meso-DAP. uniprot.orguniprot.orgwikipedia.org This enzymatic step is essential for the production of the specific DAP isomer required for proper cell wall construction. ontosight.ai

In some bacterial species, derivatives of LL-DAP can be found within the cell wall structure, although this is less common than the incorporation of meso-DAP. Research has also focused on synthesizing derivatives of LL-DAP, such as thiazole (B1198619) and oxazole (B20620) analogues, to act as inhibitors of the DapF enzyme. nih.gov By targeting the conversion of LL-DAP to meso-DAP, these synthetic derivatives can disrupt bacterial cell wall synthesis, demonstrating the critical nature of this biochemical step. nih.gov

The following interactive table summarizes the key enzymes involved in the this compound pathways discussed.

| Enzyme | Abbreviation | Function | EC Number |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate--2,6-diaminopimelate ligase | MurE | Adds meso-DAP to the peptidoglycan precursor. umaryland.edunih.gov | 6.3.2.13 |

| Diaminopimelate epimerase | DapF | Catalyzes the conversion of LL-DAP to meso-DAP. uniprot.orguniprot.orgwikipedia.org | 5.1.1.7 |

| L,L-diaminopimelate aminotransferase | LL-DAP-AT | Catalyzes the formation of meso-diaminopimelate from L,L-diaminopimelate. ontosight.ai | 2.6.1.83 |

Enzymology of Diaminoheptanedioate Metabolism

Diaminoheptanedioate Dehydrogenase (DAPDH, EC 1.4.1.16)

This compound dehydrogenase (DAPDH), also known as meso-diaminopimelate dehydrogenase, is an enzyme that plays a role in the lysine (B10760008) biosynthetic pathway in some bacteria and plants. researchgate.netebi.ac.uk It catalyzes the reversible oxidative deamination of the D-configuration center of meso-2,6-diaminopimelate to produce L-2-amino-6-oxopimelate. researchgate.net

Enzyme Kinetics and Mechanistic Studies of this compound Conversion

The catalytic mechanism of DAPDH involves a three-step process. nih.gov First, a hydride ion is transferred from the α-carbon of meso-diaminopimelate to the C4N position of the NADP+ nicotinamide (B372718) ring, which results in the formation of an imino acid intermediate. nih.gov Following this, a water molecule attacks the imino acid intermediate, forming a carbinolamine. nih.gov Finally, α-keto acids and ammonia (B1221849) are released from the carbinolamine. nih.gov

Kinetic parameters for DAPDH have been determined for various organisms. For instance, the meso-DAPDH from Symbiobacterium thermophilum exhibits a Michaelis constant (Km) for meso-DAP that is within the range of values reported for other meso-DAPDHs. researchgate.net In the reductive amination of pyruvic acid, the Km and catalytic rate constant (kcat) toward NH4Cl were determined to be 120.5 ± 26.6 mM and (1.29 ± 0.09) × 104 s−1, respectively. researchgate.net

Table 1: Kinetic Parameters of S. thermophilum meso-DAPDH for Reductive Amination

| Substrate | Km (mM) | kcat (s-1) |

|---|---|---|

| NH4Cl | 120.5 ± 26.6 | (1.29 ± 0.09) × 104 |

Data from a study on meso-diaminopimelate dehydrogenase from Symbiobacterium thermophilum. researchgate.net

Cofactor Dependence (e.g., NADP+/NADPH) in this compound Dehydrogenation

DAPDH is an NADP+-dependent enzyme, meaning it requires nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as a cofactor for its catalytic activity. researchgate.net The enzyme catalyzes the reversible oxidative deamination of meso-diaminopimelate, which is coupled to the reduction of NADP+ to NADPH. researchgate.netfrontiersin.org The specificity for NADP+ is determined by the amino acid residues in the nucleotide-binding motif known as the Rossmann fold. frontiersin.org The cellular NADP pool is typically kept in a relatively reduced state, which thermodynamically supports anabolic processes that are largely reductive and utilize NADPH as an electron donor. nih.gov

This compound Epimerase (DapF, EC 5.1.1.7)

This compound epimerase, also known as diaminopimelate epimerase (DapF), is a key enzyme in the lysine biosynthetic pathway of most bacteria and some plants. ebi.ac.uknih.govnih.gov It catalyzes the stereoinversion of LL-2,6-diaminoheptanedioate (LL-DAP) to meso-diaminoheptanedioate (meso-DAP). uniprot.orguniprot.orguniprot.orgproteopedia.org This enzyme is a member of the pyridoxal (B1214274) 5'-phosphate (PLP)-independent amino acid racemases. nih.govnih.gov

Catalytic Mechanism of Stereoinversion between LL- and meso-Diaminoheptanedioate

DapF employs a "two-base" catalytic mechanism involving a pair of cysteine residues. nih.govnih.govuniprot.orguniprot.org In this mechanism, one cysteine residue, in its thiolate form, acts as a base to abstract a proton from the α-carbon of LL-DAP. nih.govasm.orginnovareacademics.in The second cysteine, in its thiol form, then acts as an acid to reprotonate the resulting planar carbanionic intermediate from the opposite face, leading to the formation of meso-DAP. nih.govasm.orginnovareacademics.in This reaction results in an inversion of the stereochemical configuration at the α-carbon. nih.gov

Role of Active Site Residues in DapF Epimerization

The active site of DapF contains two crucial cysteine residues that are essential for catalysis. nih.govoup.com For example, in Haemophilus influenzae DapF, these residues are Cys73 and Cys217, while in Mycobacterium tuberculosis DapF, they are Cys87 and Cys226. uniprot.orgoup.com The substitution of either of these cysteine residues significantly impairs the enzyme's activity. oup.com

The orientation and proximity of these catalytic cysteines are determined by the surrounding protein structure, specifically by two internal α-helices. asm.orgresearchgate.net Other conserved residues in the active site, such as histidine and glutamic acid, are also essential for catalytic activity. researchgate.net The substrate's carboxyl and amino groups interact with other polar residues in the active site through hydrogen bonds, which helps to hold the substrate in a rigid conformation and facilitates the epimerization process. oup.com Subtle differences in the architecture of the active site among DapF enzymes from different organisms can influence substrate binding and catalysis. nih.gov

Table 2: Key Active Site Residues in DapF from Different Organisms

| Organism | Catalytic Cysteine 1 | Catalytic Cysteine 2 | Other Essential Residues |

|---|---|---|---|

| Escherichia coli | Cys73 | Cys217 | - |

| Haemophilus influenzae | Cys73 | Cys217 | H147, E197 |

| Mycobacterium tuberculosis | Cys87 | Cys226 | - |

| Chlamydia trachomatis | C72 | C207 | H147, E197 |

Data compiled from various studies on DapF structure and function. uniprot.orguniprot.orgasm.orgoup.comresearchgate.net

PLP-Independence and Unique Catalytic Features

While many enzymes involved in amino acid metabolism are dependent on pyridoxal 5'-phosphate (PLP), some enzymes in the this compound pathway exhibit PLP-independence, a notable catalytic feature. A prime example is diaminopimelate epimerase (DapF), which catalyzes the conversion of LL-2,6-diaminoheptanedioate to meso-diaminoheptanedioate. wikipedia.org This epimerization is a crucial step in the lysine biosynthesis pathway.

DapF belongs to the family of PLP-independent amino acid racemases. wikipedia.org Its catalytic mechanism does not involve PLP but instead relies on a two-base mechanism involving a pair of cysteine residues within the active site. researchgate.net One cysteine acts as a base to abstract a proton from the α-carbon of the substrate, while the other acts as an acid to re-protonate the resulting carbanionic intermediate from the opposite face, leading to the inversion of stereochemistry. researchgate.net This mechanism is a hallmark of a group of cofactor-independent racemases and epimerases. researchgate.net

The discovery of PLP-independent racemases in various organisms, including plants, highlights the evolutionary diversity of enzyme catalytic mechanisms. osti.gov These enzymes represent an example of convergent evolution, where a similar catalytic function has arisen independently of the more common PLP-dependent enzymes. oup.com

This compound Decarboxylase (DAPDC, LysA, EC 4.1.1.20)

This compound decarboxylase (DAPDC), also known as LysA, catalyzes the final and irreversible step in the most common variant of the lysine biosynthesis pathway. nih.govwikipedia.org This enzyme is responsible for the stereospecific decarboxylation of meso-diaminoheptanedioate (meso-DAP) to produce L-lysine and carbon dioxide. wikipedia.orgnih.gov The product, L-lysine, is an essential amino acid required for protein synthesis and, in bacteria, is a key component in the cross-linking of the peptidoglycan cell wall. nih.govnih.gov Because this pathway is absent in humans, DAPDC is considered a promising target for the development of novel antibacterial agents. nih.govwikipedia.org

DAPDC is a PLP-dependent enzyme belonging to the lyase family, specifically the carboxy-lyases. wikipedia.org The catalytic mechanism hinges on the versatile chemistry of the PLP cofactor. wikipedia.orgnih.gov In the resting state of the enzyme, PLP is covalently bound to a conserved lysine residue in the active site, forming an internal aldimine or Schiff base. nih.govresearchgate.net

The catalytic cycle begins when the substrate, meso-DAP, enters the active site and displaces the lysine's ε-amino group, forming a new Schiff base with PLP, known as the external aldimine. researchgate.netbmbreports.org The PLP molecule then acts as an electron sink, stabilizing the negative charge that develops as the carboxyl group is removed from the D-stereocenter of the substrate. wikipedia.orgfrontiersin.org This decarboxylation step results in a quinonoid intermediate. bmbreports.org Subsequent protonation of the intermediate at the α-carbon, likely by the previously displaced active site lysine residue, and hydrolysis of the Schiff base releases the product, L-lysine, and regenerates the PLP-lysine internal aldimine, preparing the enzyme for another catalytic cycle. wikipedia.orgresearchgate.net The dimerization of DAPDC is essential for its catalytic activity, with the active site being formed at the interface of the two monomers. nih.gov

| Enzyme | EC Number | Function | Cofactor |

| This compound Decarboxylase (DAPDC/LysA) | 4.1.1.20 | Decarboxylation of meso-diaminoheptanedioate to L-lysine | Pyridoxal 5'-phosphate (PLP) |

Terminal Step in Lysine Biosynthesis from meso-Diaminoheptanedioate

N-Succinyl-Diaminoheptanedioate Desuccinylase (DapE, EC 3.5.1.18)

N-Succinyl-diaminoheptanedioate desuccinylase (DapE) is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-LL-diaminoheptanedioate (SDAP) to produce LL-diaminoheptanedioate (LL-DAP) and succinate. cusabio.comuniprot.org This reaction is a key step in the succinylase variant of the lysine biosynthesis pathway. ebi.ac.uk The enzyme exhibits specificity for the LL-isomer of the succinylated substrate. nih.gov

The succinyl-DAP pathway is one of four known variations of the diaminopimelate (DAP) pathway for lysine biosynthesis in bacteria. ebi.ac.uk This pathway involves the acylation of an early intermediate with succinyl-CoA, followed by a series of reactions including transamination, desuccinylation, and epimerization to form meso-DAP. ebi.ac.uk DapE's role is to remove the succinyl group, which acts as a protecting group during the transamination step. cusabio.commybiosource.com This hydrolytic step is essential for proceeding to the subsequent epimerization and decarboxylation reactions that yield L-lysine. mdpi.com As an integral part of this essential pathway in many bacteria and absent in humans, DapE is also being investigated as a potential target for new antibiotics. rsc.orgresearchgate.net

| Enzyme | EC Number | Function | Pathway |

| N-Succinyl-Diaminoheptanedioate Desuccinylase (DapE) | 3.5.1.18 | Hydrolysis of N-succinyl-LL-diaminoheptanedioate | Succinyl-DAP Pathway of Lysine Biosynthesis |

Hydrolysis of N-succinyl-LL-Diaminoheptanedioate

UDP-N-Acetylmuramoyl-L-alanyl-D-glutamyl-meso-Diaminoheptanedioate Ligase (MurE, EC 6.3.2.15)

The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminoheptanedioate ligase, systematically named UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-2,6-diaminoheptanedioate gamma-ligase (ADP-forming) and commonly known as MurE, is a crucial component in the cytoplasmic phase of bacterial cell wall peptidoglycan biosynthesis. wikipedia.orgebi.ac.uk This enzyme belongs to the Mur ligase family, which is responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor. oup.comebi.ac.uk Specifically, MurE catalyzes the incorporation of a diamino acid, typically meso-diaminoheptanedioate (meso-DAP), into the growing peptide side chain of the peptidoglycan precursor. uniprot.orgnih.gov This step is essential for the formation of the complete UDP-MurNAc-pentapeptide, the monomer unit that is subsequently transported across the cytoplasmic membrane and polymerized into the mature peptidoglycan layer. asm.orgumaryland.edu The MurE enzyme is a subject of significant interest as a potential target for novel antibacterial agents due to its essential role in bacterial survival and its absence in eukaryotes. nih.govbbk.ac.uk

Enzymatic Incorporation of meso-Diaminoheptanedioate into Peptidoglycan Precursors

The primary function of MurE is to catalyze the addition of meso-diaminoheptanedioate to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UDP-MurNAc-dipeptide). uniprot.orgsgul.ac.uk This reaction is a critical step in the assembly of the peptide stem of peptidoglycan. oup.com The general reaction catalyzed by MurE is as follows:

ATP + UDP-N-acetylmuramoyl-L-alanyl-D-glutamate + meso-2,6-diaminoheptanedioate ⇌ ADP + phosphate + UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate wikipedia.org

The resulting product, UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminoheptanedioate (UDP-MurNAc-tripeptide), is the substrate for the subsequent MurF ligase, which adds the D-alanyl-D-alanine dipeptide to complete the pentapeptide chain. oup.comresearchgate.net

The specificity of MurE for its amino acid substrate can vary between bacterial species. In most Gram-negative bacteria and bacilli, MurE specifically incorporates meso-diaminoheptanedioate. researchgate.net However, in many Gram-positive bacteria, the analogous enzyme adds L-lysine instead. oup.comresearchgate.net Studies comparing MurE from Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) have highlighted this difference in substrate specificity. The E. coli MurE has a very weak L-lysine-adding activity, while the S. aureus MurE is unable to add meso-diaminoheptanedioate. oup.com The MurE from Mycobacterium tuberculosis exhibits high specificity for adding meso-DAP to the UDP-MurNAc-dipeptide. researchgate.net

Research has identified key residues within the MurE enzyme that are essential for substrate binding and catalysis. bbk.ac.uksgul.ac.uk Site-directed mutagenesis studies on M. tuberculosis MurE have shown that residues such as K157, E220, D392, and R451 are critical for its catalytic activity. nih.govbbk.ac.uksgul.ac.uk Mutations in these residues can lead to significant decreases in enzyme function, underscoring their importance in the proper formation of the peptidoglycan precursor. bbk.ac.uksgul.ac.uk

| Substrate | Enzyme Source | Product | Reference |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate | Escherichia coli | UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminoheptanedioate | wikipedia.org |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate | Mycobacterium tuberculosis | UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminoheptanedioate | sgul.ac.ukresearchgate.net |

| UDP-N-acetylmuramoyl-L-alanyl-D-glutamate | Verrucomicrobium spinosum | UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminoheptanedioate | nih.gov |

ATP-Dependent Ligase Activity

The ligation of meso-diaminoheptanedioate to the UDP-MurNAc-dipeptide is an energy-dependent process that is coupled to the hydrolysis of adenosine (B11128) triphosphate (ATP). sgul.ac.ukbbk.ac.uk This places MurE in the category of ATP-dependent ligases. researchgate.net The energy released from the cleavage of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) drives the formation of the peptide bond between the D-glutamate of the precursor and the incoming meso-diaminoheptanedioate. sgul.ac.ukontosight.ai The requirement for ATP is absolute for the ligase activity. researchgate.netbbk.ac.uk

The catalytic mechanism of MurE, like other Mur ligases, involves a carbamoylated lysine residue in the active site, which is crucial for the enzymatic reaction. sgul.ac.uk The binding of ATP to the enzyme is a prerequisite for the catalytic process, and failure of ATP to bind results in the inactivation of MurE. researchgate.net Studies on Mur ligases from M. tuberculosis have shown that higher concentrations of ATP can be inhibitory to the enzyme's activity, suggesting a stringent regulation of the cytoplasmic steps of peptidoglycan synthesis. bbk.ac.uk

Furthermore, research on M. tuberculosis MurE has revealed that mutations in certain essential residues can lead to the uncoupling of ATP hydrolysis from the ligation reaction. nih.govsgul.ac.uk For instance, mutations K157A, E220A, and D392A resulted in the hydrolysis of ATP without the successful addition of meso-diaminoheptanedioate to the substrate. bbk.ac.uksgul.ac.uk This indicates that these residues are not only vital for catalysis but also for the efficient coupling of energy release to bond formation. nih.govsgul.ac.uk The activity of MurE is also dependent on the presence of divalent cations, with Mg2+ being a common requirement. bbk.ac.ukcreative-enzymes.com

| Enzyme | Organism | Specific Activity (µmoles of Pi/min/mg) | Reference |

| MurC | Mycobacterium tuberculosis | 1.2 | bbk.ac.uk |

| MurD | Mycobacterium tuberculosis | 0.8 | bbk.ac.uk |

| MurE | Mycobacterium tuberculosis | 1.3 | bbk.ac.uk |

| MurF | Mycobacterium tuberculosis | 0.9 | bbk.ac.uk |

Advanced Methodologies in Diaminoheptanedioate Research

Structural Biology Approaches for Enzymes Involved in Diaminoheptanedioate Metabolism

Structural biology serves as the cornerstone for understanding the function of enzymes at a molecular level. By visualizing the three-dimensional architecture of enzymes that metabolize this compound, researchers can decipher their catalytic mechanisms, substrate specificity, and regulatory processes.

X-ray crystallography has been instrumental in revealing the high-resolution structures of numerous enzymes within the this compound pathway. researchgate.net This technique requires the crystallization of a purified protein, which, when exposed to an X-ray beam, diffracts the rays in a pattern dependent on the arrangement of atoms within the crystal. biorxiv.org Analysis of this diffraction pattern allows for the generation of a detailed electron density map and, subsequently, an atomic-resolution model of the enzyme. researchgate.net

This method has provided critical insights into several key enzymes. For instance, the crystal structure of N-Succinyldiaminopimelate aminotransferase (DapC) from Mycobacterium tuberculosis was determined at a 2.0 Å resolution, revealing a homodimeric structure with the cofactor pyridoxal-5'-phosphate (PLP) covalently bound to a lysine (B10760008) residue in each active site. pnas.org Similarly, the 2.0-Å resolution crystal structure of diaminopimelate (DAP) epimerase from Escherichia coli showed that the enzyme exists as a functional dimer, a finding essential for its catalytic activity. researchgate.net Structural analyses of eukaryotic orthologs, such as the 1.9 Å and 2.4 Å resolution structures of two Arabidopsis thaliana meso-diaminopimelate decarboxylase (DAPDC) isoforms, have provided clues into the stereochemical control of the decarboxylation reaction. nih.gov

While X-ray crystallography is powerful, it relies on the ability to grow high-quality crystals, which can be a significant bottleneck, especially for large, flexible, or multi-protein complexes. Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary alternative that does not require crystallization. biorxiv.org In cryo-EM, protein solutions are flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D model.

Cryo-EM is particularly well-suited for studying larger enzyme complexes involved in metabolic pathways. mdpi.com Although specific cryo-EM structures for enzymes directly in the this compound pathway are not yet widely reported, the technique's proven ability to solve structures of enzymes around 120 kDa at near-atomic resolution makes it a highly promising tool for this field. biorxiv.org It could be applied to investigate transient or multi-enzyme complexes that regulate the flow of metabolites through the this compound pathway, providing structural snapshots that are inaccessible by other means.

While crystallography and cryo-EM provide largely static pictures of enzymes, proteins are inherently dynamic entities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of enzymes in solution, providing information on movements that occur over a wide range of timescales, from picoseconds to seconds. nih.govki.se By tracking the magnetic properties of atomic nuclei (commonly ¹H, ¹³C, and ¹⁵N), NMR can detect changes in the chemical environment of individual atoms, revealing motions critical for substrate binding, catalysis, and product release. nih.gov

Techniques like spin-relaxation analysis can characterize microsecond-to-millisecond timescale dynamics, which are often associated with enzymatic function. nih.gov For example, NMR studies on other enzymes have revealed how conformational exchange between inactive and active states can regulate substrate recognition and catalytic efficiency. nih.govnih.gov Such approaches could be applied to enzymes like diaminopimelate epimerase, where loop movements are thought to be crucial for catalysis, or to L,L-diaminopimelate aminotransferase (DapL), which features a hinge motion between two domains. frontiersin.org This would bridge the gap between static structures and the dynamic processes underlying their catalytic cycles. nih.gov

A primary outcome of structural studies is the detailed characterization of the enzyme's active site—the region where the substrate binds and the chemical reaction occurs. High-resolution structures have illuminated the precise architecture of active sites in several this compound-processing enzymes.

In M. tuberculosis DapC, the active site is located at the dimer interface and features the cofactor PLP linked to Lys232, surrounded by an intricate hydrogen-bonding network of conserved water molecules that aid in positioning the substrate. pnas.org In diaminopimelate epimerase (DapF), the active site lies between two domains and contains a pair of conserved cysteine residues that act as the catalytic acid and base. pnas.org The structure of A. thaliana DAPDC revealed that an active-site loop undergoes conformational changes that are likely crucial for controlling the stereospecificity of the reaction, ensuring that the carboxyl group is removed from the correct D-stereocenter of meso-diaminopimelate. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Computational and In Silico Investigations

Complementing experimental techniques, computational approaches provide dynamic insights into enzyme-ligand interactions and can predict the binding of novel molecules.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically an enzyme). This technique is widely used to understand how natural substrates like this compound and its analogues fit into an enzyme's active site and to screen virtual libraries of compounds for potential inhibitors. tandfonline.com

Several studies have employed molecular docking to investigate enzymes in the this compound pathway.

DapE (N-Succinyl-L,L-diaminopimelate Desuccinylase): Docking studies on DapE from Helicobacter pylori identified several potential inhibitors with theoretical binding scores higher than known inhibitors. mdpi.com Another study used docking to understand the binding modes of novel pyrazole-based inhibitors to DapE from Neisseria meningitidis. researchgate.net

m-Ddh (meso-diaminopimelate dehydrogenase): An extensive computational analysis explored the binding modes of four this compound analogs to m-Ddh from Porphyromonas gingivalis, combining docking with molecular dynamics simulations to understand how small structural changes in the analogs affected their inhibitory potency. tandfonline.com

DapF (Diaminopimelate Epimerase): The binding of potential lead compounds to DapF from Bordetella pertussis and Enterococcus faecalis has been investigated using docking to identify key interactions within the active site. researchgate.net

DapL (L,L-diaminopimelate aminotransferase): Molecular dynamics simulations have been used to model the binding of different inhibitor scaffolds, including hydrazide and barbiturate (B1230296) molecules, to the active site of DapL, revealing distinct binding positions for each compound type. frontiersin.org

These in silico studies provide valuable hypotheses about ligand binding and inhibition mechanisms, guiding the rational design and synthesis of new and more potent enzyme inhibitors. tandfonline.com

Molecular Dynamics Simulations of Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic interactions between enzymes of the this compound pathway and their substrates at an atomic level. These simulations provide insights into the conformational changes, binding events, and catalytic mechanisms that are often difficult to capture through static experimental structures.

One key enzyme, dihydrodipicolinate synthase (DHDPS) , which catalyzes the first committed step in the diaminopimelate pathway, has been a focus of such studies. repec.orgibm.complos.org Using MD simulations and Markov state models, researchers have explored the binding of the substrate pyruvate (B1213749) to DHDPS from Staphylococcus aureus. repec.orgibm.complos.org These computational studies revealed that the binding process is not a simple lock-and-key event but involves a series of intermediate steps. plos.org A highly conserved residue, Arg140, was identified as playing a critical role in guiding the pyruvate substrate from the bulk solvent into the active site. repec.orgibm.com The simulations detailed a metastable binding intermediate where multiple interactions between pyruvate and Arg140 create a "hotspot" that is a conserved feature of the binding trajectory. repec.orgibm.complos.org This dynamic understanding of the enzyme-substrate interaction offers new avenues for designing more effective DHDPS inhibitors. repec.orgibm.com

Another crucial enzyme, L,L-diaminopimelate aminotransferase (DapL) , has also been investigated using comparative MD simulations. publish.csiro.aufrontiersin.org These studies aimed to understand the interactions between DapL and potential inhibitory compounds. By simulating the enzyme in complex with various ligands, researchers can predict the stability of these interactions and the effectiveness of the compounds before undertaking extensive in vitro and in vivo experiments. frontiersin.org This approach helps to streamline the drug discovery process by prioritizing promising candidates. frontiersin.org For instance, simulations of Verrucomicrobium spinosum DapL (VsDapL) with potential inhibitors have provided confirmatory evidence for their docking poses and binding stability. frontiersin.org

MD simulations have also been instrumental in elucidating the catalytic mechanism of meso-diaminopimelate dehydrogenase (DAPDH) . nih.gov Studies on DAPDH from Proteus vulgaris combined crystallographic data with MD simulations to understand its substrate specificity. nih.gov These simulations were crucial in a mechanism-guided computational design effort to engineer the enzyme for the synthesis of valuable aromatic d-amino acids. nih.gov Similarly, MD simulations were used to explain the increased activity of a mutant Symbiobacterium thermophilum DAPDH, suggesting that changes in the substrate pocket size and enhanced interactions with key residues were responsible for the improved catalytic efficiency. mdpi.com

Computational Modelling of Enzyme Structures and Mechanisms

In the absence of experimentally determined structures, computational homology modeling has proven vital for understanding the three-dimensional architecture of enzymes in the this compound pathway.

The structure of meso-diaminopimelate dehydrogenase from Corynebacterium glutamicum was solved and refined, revealing a homodimer where each subunit consists of three domains. acs.org The model showed the enzyme in both open and closed conformations, which are thought to represent different states of substrate binding and catalysis. acs.org This structural information is crucial for understanding its unique ability to act on a D-configuration amino acid and for designing specific inhibitors. acs.org Crystal structures of the thermostable DAPDH from Ureibacillus thermosphaericus have also been determined, showing a dimeric arrangement that differs from the hexameric structure of the Symbiobacterium thermophilum enzyme, despite notable similarities in their main-chain coordinates. researchgate.net

For L,L-diaminopimelate aminotransferase (DapL) , which lacks extensive experimental structures for many organisms, homology modeling has been a key technique. A three-dimensional homology model for VsDapL was constructed using the known structure of the Chlamydomonas reinhardtii enzyme as a template. frontiersin.org This model predicted a homodimeric structure with v-shaped clefts forming the active sites, a prediction that aligned with multiple sequence alignments. frontiersin.org Such models are foundational for subsequent docking and molecular dynamics studies to investigate inhibitor binding. frontiersin.org

Computational modeling has also been applied to diaminopimelate epimerase (DapF) . In a study on Bordetella pertussis DapF, computational modeling and functional characterization were carried out to understand its structure and to support docking studies with potential lead compounds. researchgate.net

The catalytic mechanism of enzymes like meso-diaminopimelate dehydrogenase (DAPDH) has been elucidated through a combination of crystallography, site-directed mutagenesis, and computational simulations of potential energies. nih.gov This integrated approach allowed researchers to understand the enzyme's strict substrate specificity and guided the computational design of mutants with expanded substrate scopes. nih.gov

In Silico Screening for Potential Enzyme Modulators

In silico virtual screening is a powerful computational technique used to search large libraries of chemical compounds for potential inhibitors of specific enzyme targets. This approach has been widely applied to the enzymes of the diaminopimelate pathway, which are attractive targets for novel antibiotics as they are essential for bacteria but absent in humans. repec.orgibm.com

Dihydrodipicolinate reductase (DapB) , an essential enzyme in Mycobacterium tuberculosis, has been a target for such screening. asm.orgnih.gov Researchers performed a virtual screening of a library containing approximately 95,000 compounds to identify potential DapB inhibitors. asm.org The top-scoring molecules from the docking simulations were then tested experimentally for their ability to inhibit the enzyme's activity and the growth of the bacterium, leading to the identification of promising hit molecules. asm.org

Diaminopimelate epimerase (DapF) from Enterococcus faecalis has also been targeted. researchgate.net Docking studies predicted that compounds like acetaminophen (B1664979) and dexamethasone (B1670325) could bind to the active site of DapF, interacting with key residues such as Asn72, Asn13, Asn205, and Glu223. researchgate.net These computational predictions were then supported by experimental binding studies, suggesting these compounds as potential inhibitors. researchgate.net

Similarly, diaminopimelate desuccinylase (DapE) is another promising antibiotic target. mdpi.com A library of α-aminocyclobutanone derivatives was screened in silico against DapE, which led to the identification of several compounds with micromolar inhibitory potency. mdpi.com This highlights the utility of computational screening in identifying novel chemical scaffolds for inhibitor development. mdpi.com

The table below summarizes some of the enzymes in the this compound pathway that have been targeted by in silico screening and the classes of compounds identified.

| Enzyme Target | Organism | Screening Approach | Identified Inhibitor Class/Examples |

| Dihydrodipicolinate Reductase (DapB) | Mycobacterium tuberculosis | Virtual screening of ~95,000 compounds | Various small molecules with high docking scores |

| Diaminopimelate Epimerase (DapF) | Enterococcus faecalis | Docking studies | Acetaminophen, Dexamethasone |

| Diaminopimelate Desuccinylase (DapE) | Various Bacteria | Screening of a cyclobutanone (B123998) library | α-aminocyclobutanone derivatives |

| Dihydrodipicolinate Synthase (DHDPS) | Mycobacterium tuberculosis | Virtual Screening | Quinoxaline derivative B59 |

Genomic and Omics-Based Research

Genomic and "omics" technologies, including transcriptomics and metabolomics, have provided a system-wide view of the this compound pathway, revealing how it is regulated and integrated with other cellular processes.

Transcriptomic Profiling of Genes in this compound Pathways

Transcriptomic analysis, which measures the expression levels of thousands of genes simultaneously, has been used to study the regulation of the diaminopimelate (DAP) pathway under various conditions.

In a study of an industrial L-lysine-producing strain of Corynebacterium glutamicum, transcriptome analysis was used to compare gene expression with the wild-type strain. tandfonline.com The results showed a significant upregulation of the lysC gene, which encodes aspartokinase, a key regulatory enzyme in the lysine biosynthesis pathway. tandfonline.com This suggests that changes in the global regulatory mechanisms affecting gene transcription are crucial for high-level L-lysine production. tandfonline.com Northern blot analysis confirmed the increased transcript levels of several key biosynthetic genes, including ddh, which encodes diaminopimelate dehydrogenase. tandfonline.com

In methicillin-resistant Staphylococcus aureus (MRSA), transcriptomic profiling was used to understand the antibacterial mode of action of rhodomyrtone. nih.gov The analysis revealed that genes of the dap operon, involved in the DAP pathway, were prominently induced upon exposure to the compound. nih.gov This highlights the relevance of the DAP pathway to the drug's mechanism, even though the amino acid content of the peptidoglycan was not significantly altered. nih.gov

In plants, transcriptomic studies have also shed light on the regulation of this pathway. In Arabidopsis, a mutation in the L,L-diaminopimelate aminotransferase (DAP-AT) gene led to significant changes in the transcriptome. oup.com The data showed a large increase in the expression of genes associated with amino acid catabolism and the TCA cycle, suggesting a metabolic reprogramming in response to the impairment of lysine biosynthesis. oup.com In maize (Zea mays), a genome-wide analysis identified the genes involved in the lysine biosynthesis pathway. plos.org A co-expression network constructed from RNA-sequencing data across 21 developmental stages of the seed revealed that genes for lysine biosynthesis were co-expressed with a large set of genes encoding ribosomal proteins and storage proteins (zeins). plos.org

The table below shows examples of genes in the this compound pathway and their observed transcriptomic changes in different organisms and conditions.

| Gene(s) | Organism | Condition/Study | Observed Change |

| lysC, ddh | Corynebacterium glutamicum | Industrial L-lysine producer vs. wild-type | Upregulated |

| dap operon | Staphylococcus aureus | Exposure to rhodomyrtone | Induced |

| DAP-AT related | Arabidopsis thaliana | dapat mutant vs. wild-type | Upregulation of amino acid catabolism genes |

| LBPGs | Zea mays | Seed development | Co-expressed with ribosomal and zein (B1164903) genes |

Metabolomic Analysis of this compound Levels in Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites, provides a direct functional readout of the physiological state of a cell. While specific studies focusing solely on this compound levels are part of broader analyses, they offer crucial insights. Intermediates of the diaminopimelate pathway, such as N-Succinyl-L,L-2,6-diaminopimelate, are tracked in metabolomics databases. metabolomicsworkbench.orgmorf-db.org

In a study aimed at improving L-lysine production in Escherichia coli, metabolomics analysis was performed on a strain engineered to overexpress a thermostable meso-diaminopimelate dehydrogenase (DapDH) . nih.gov The results showed that the introduction of this enzyme significantly enhanced the carbon flux into both the pentose (B10789219) phosphate (B84403) pathway and the L-lysine biosynthetic pathway. nih.gov This led to increased levels of NADPH and key precursors for lysine synthesis, demonstrating a successful redirection of metabolic flow. nih.gov this compound itself is a key metabolite that can be found in metabolome databases and is known to be a branch point in Pseudomonas aeruginosa metabolism, leading to either lysine biosynthesis or peptidoglycan synthesis. oup.com

Genetic Manipulation and Pathway Engineering in Model Organisms

The genetic tractability of microorganisms like Escherichia coli and Corynebacterium glutamicum has made them ideal for the manipulation and engineering of the this compound pathway, primarily for the industrial production of L-lysine.

One key strategy involves redirecting the metabolic flux through different variants of the DAP pathway. C. glutamicum naturally possesses both the succinylase and the dehydrogenase pathways for meso-diaminopimelate synthesis. capes.gov.br Researchers have inactivated the dapD gene, which encodes the first enzyme of the succinylase pathway, to force the metabolic flux entirely through the dehydrogenase pathway. capes.gov.br This manipulation provided insights into the physiological roles of these parallel pathways. capes.gov.br

Overexpression of key enzymes is another common and effective strategy. In E. coli, the introduction and overexpression of a thermostable meso-diaminopimelate dehydrogenase (DapDH) from Symbiobacterium thermophilum was shown to significantly increase the final titer, yield, and productivity of L-lysine in fed-batch fermentation. nih.gov This demonstrates that enhancing a single enzymatic step—the conversion of tetrahydrodipicolinate to meso-diaminopimelate—can be a highly effective engineering strategy. nih.gov

The cloning of genes from the DAP pathway of C. glutamicum into E. coli has been a foundational technique. nih.gov By complementing E. coli auxotrophic mutants (strains unable to synthesize a required compound), researchers were able to isolate and identify the corresponding functional genes from C. glutamicum, such as dapA (dihydrodipicolinate synthase) and lysA (diaminopimelate decarboxylase). nih.gov This approach also led to the discovery that C. glutamicum possesses a meso-diaminopimelate dehydrogenase, an enzyme not present in the E. coli pathway. nih.gov

Recent advancements in chemical synthesis and biotechnology have provided powerful tools for investigating the roles of this compound (diaminopimelate, DAP) and its associated metabolic pathways. These methodologies include the sophisticated synthesis of specific stereoisomers, the preparation of labeled compounds for tracking metabolic flow, and the design of chemical probes to study enzyme function.

Stereoselective Synthesis of this compound Isomers and Analogues

The biological functions of this compound are intrinsically linked to its stereochemistry. The (2S,6S)-L,L-DAP isomer is a metabolic precursor to the meso-DAP form, which is essential for both peptidoglycan synthesis in most Gram-negative bacteria and as the penultimate precursor to L-lysine. mostwiedzy.pl Consequently, the ability to synthesize stereochemically pure isomers of DAP and its analogues is critical for developing enzyme inhibitors and studying bacterial cell wall biosynthesis. mostwiedzy.plnih.gov

A variety of synthetic strategies have been developed to achieve high stereoselectivity. These methods often rely on one of three main approaches: the use of a chiral pool (starting from a readily available chiral molecule), the application of chiral auxiliaries, or the use of asymmetric catalysis. mostwiedzy.pl

One prominent strategy involves asymmetric hydrogenation. For instance, an efficient synthesis of both (2S,6S)-DAP and meso-DAP has been achieved using the asymmetric hydrogenation of a specifically designed dehydroamino acid precursor. thieme-connect.com This key step employs a rhodium catalyst complexed with a chiral DuPHOS ligand, which directs the hydrogenation to produce the desired stereocenter with high enantiomeric excess (>95% ee). thieme-connect.com

Another successful approach starts from common amino acids like L-glutamic acid or L-aspartic acid. mostwiedzy.plresearchgate.net In one method, L-glutamic acid is converted into a protected oxazolidinone, which then undergoes a series of reactions to introduce the second chiral center via the asymmetric reduction of a pyruvate group using a chiral borane (B79455) reagent (Alpine-Borane®). researchgate.net Similarly, cross-metathesis reactions between orthogonally protected (S)-allyl glycine (B1666218) and (S)-vinyl glycine derivatives have been used to construct the seven-carbon backbone, leading to the synthesis of (S,S)-diaminopimelic acid. mostwiedzy.pl

Other notable methods include the use of enantiopure sulfinimines as chiral auxiliaries to direct stereoselective additions nih.gov and Suzuki coupling reactions to form the carbon skeleton. researchgate.net Substrate-controlled stereoselective reductions have also been employed, where the existing stereocenter in a molecule derived from an amino acid directs the stereochemical outcome of a subsequent reduction step. nih.gov These diverse synthetic routes provide crucial access to specific DAP isomers and analogues with orthogonally protected functional groups, facilitating their use in further applications like peptide synthesis. nih.gov

| Synthetic Strategy | Key Reaction/Reagent | Starting Material (Example) | Target Isomer(s) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(I)(COD)-(S,S)-Et-DuPHOS]⁺OTf⁻ | Didehydroamino acid derivative | (2S,6S)-DAP, meso-DAP | thieme-connect.com |

| Chiral Pool / Asymmetric Reduction | Alpine-Borane® reduction | L-Glutamic Acid or L-Aspartic Acid | meso-DAP | researchgate.net |

| Cross-Metathesis | Grubbs Catalyst | (S)-Allyl glycine and (S)-Vinyl glycine derivatives | (2S,6S)-DAP | mostwiedzy.pl |

| Chiral Auxiliary | Enantiopure bis(sulfinimines) | Glutaric dialdehyde | (2S,6S)-DAP, meso-DAP | nih.gov |

| Substrate-Controlled Reduction | L-selectride | Enone-derived α-amino acid | meso-DAP | nih.gov |

| Organometallic Coupling | Suzuki Coupling | Organoboron homoalanine equivalent | meso-DAP | researchgate.net |

Preparation of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are indispensable for tracer studies in metabolomics, enabling researchers to follow the metabolic fate of specific molecules within complex biological systems. biorxiv.orgnih.gov The preparation of isotopically labeled this compound, particularly ¹³C- or ¹⁵N-labeled meso-DAP, has been instrumental in quantitative proteomics and metabolic flux analysis. annualreviews.orgnih.gov

A primary application is in Stable Isotope Labeling with Amino acids in Cell culture (SILAC). nih.gov In this technique, cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart. annualreviews.org Since vertebrate cells lack the biosynthetic machinery for lysine, they must acquire it from their environment. annualreviews.org This dependency is exploited in a method known as Cell-selective Tagging with Amino acid Precursors (CTAP), where cells are engineered to express bacterial enzymes from the DAP pathway, such as diaminopimelate decarboxylase (lysA). annualreviews.org

The preparation for these studies involves the chemical synthesis of heavy-isotope-labeled meso-2,6-diaminoheptanedioate. This labeled precursor is then supplied in the culture medium to bacterial strains or engineered host cells that are auxotrophic for lysine, often created by deleting the endogenous lysA gene. nih.gov These cells are forced to take up the labeled meso-DAP and convert it into labeled L-lysine, which is then incorporated into all newly synthesized proteins. annualreviews.orgnih.gov By analyzing the proteome with mass spectrometry, researchers can accurately quantify differences in protein abundance between different cell populations or conditions. annualreviews.org

| Labeled Compound | Isotope(s) | Application/Technique | Principle of Use | Reference |

|---|---|---|---|---|

| meso-2,6-Diaminoheptanedioate | ¹³C, ¹⁵N | Proteomics (CTAP, SILAC) | Serves as a metabolic precursor to introduce heavy lysine labels into the proteome of engineered cells for quantitative mass spectrometry. | annualreviews.orgnih.gov |

| This compound | ¹³C | Metabolic Flux Analysis | Used to trace carbon flow through the lysine biosynthetic pathway, helping to construct and validate genome-scale metabolic models. | biorxiv.orgethz.ch |

Development of Chemical Probes Targeting this compound Enzymes

Chemical probes are powerful molecules designed to interact with specific biological targets, such as enzymes, to study their activity, structure, and function directly within their native environment. researchgate.net The development of probes targeting enzymes in the this compound pathway is of significant interest, as these enzymes are often essential for bacterial viability and absent in humans, making them attractive antibiotic targets. asm.orgnih.gov

Activity-Based Probes (ABPs): These probes typically feature a reactive group ("warhead") that forms a covalent bond with active-site residues of the target enzyme, an enrichment tag (like biotin (B1667282) or an alkyne), and sometimes a reporter group. researchgate.net A trifunctional, nucleophilic ABP has been developed to profile PLP-dependent enzymes. researchgate.net This probe, containing an N-hydroxyalanine warhead, a diazirine for UV crosslinking, and an alkyne handle for click chemistry, successfully enriched and identified Diaminopimelate Decarboxylase (LysA) from Mycobacterium tuberculosis lysates, confirming its utility for studying this key enzyme in the DAP pathway. researchgate.netresearchgate.net

Mechanism-Based Inhibitors: Some of the most effective probes are mechanism-based inhibitors that mimic the enzyme's natural substrate. For Diaminopimelate Epimerase (DapF), which uses two catalytic cysteine residues, an aziridine-based analogue of DAP, 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylate (aziDAP), acts as a potent irreversible inhibitor. acs.orgrcsb.org The strained aziridine (B145994) ring is opened upon attack by one of the active-site cysteines, forming a stable covalent bond and inactivating the enzyme. acs.org This makes aziDAP an excellent probe for identifying and studying DapF function and structure. rcsb.org Other inhibitors, such as α-methylDAP analogues, have been developed as slow-binding inhibitors of DapF. nih.gov

Metabolic Probes and Substrate Analogues: Another strategy involves creating analogues that are processed by the metabolic pathway. A selenium-based bioisostere of meso-DAP, selenolanthionine, has been synthesized and shown to be incorporated into the peptidoglycan of live bacteria by the native cell wall machinery. researchgate.net This type of probe, which can be tracked and potentially released via an orthogonal chemical trigger, is valuable for studying peptidoglycan crosslinking. researchgate.net For other enzymes like N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), substrate analogues such as N,N-dimethyl-SDAP have been synthesized to serve as tools in modified enzyme assays to screen for inhibitors. nih.gov

| Probe/Inhibitor Name | Target Enzyme | Mechanism/Type | Key Features | Reference |

|---|---|---|---|---|

| Nucleophilic Activity-Based Probe | Diaminopimelate Decarboxylase (LysA) | Activity-Based Probe (ABP) | Features N-hydroxyalanine warhead, diazirine crosslinker, and alkyne handle for enrichment. Covalently labels active PLP-dependent enzymes. | researchgate.netresearchgate.net |

| AziDAP | Diaminopimelate Epimerase (DapF) | Mechanism-Based Irreversible Inhibitor | Aziridine ring is attacked by active-site cysteine, leading to covalent inactivation. Serves as a probe for enzyme structure and function. | acs.orgrcsb.org |

| α-MethylDAP Analogues | Diaminopimelate Epimerase (DapF) | Slow-Binding Inhibitor | Competitively inhibits the enzyme, providing a tool to obtain crystal structures in a closed conformation. | nih.gov |

| Selenolanthionine | Peptidoglycan Synthesis Machinery | Metabolic Probe / Bioisostere | Selenium-based mimic of meso-DAP that is incorporated into the cell wall; enables study of peptidoglycan crosslinking. | researchgate.net |

| N,N-dimethyl-SDAP | N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) | Substrate Analogue | Acts as an alternate substrate in a modified enzyme assay for high-throughput screening of potential inhibitors. | nih.gov |

Research Applications and Broader Implications of Diaminoheptanedioate Studies

Enzymatic Targets for Antimicrobial Research

The DAP pathway is indispensable for many bacteria, as it produces not only L-lysine for protein synthesis but also meso-diaminopimelate (meso-DAP), a crucial component for building the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria. eolss.netinnovareacademics.infrontiersin.org Since mammals lack this pathway and obtain lysine (B10760008) through their diet, the enzymes involved are highly attractive targets for novel antibiotics. eolss.netresearchgate.net

Targeting Lysine Biosynthesis Enzymes in Pathogenic Bacteria

The enzymes of the lysine biosynthesis pathway are products of essential bacterial genes that have no equivalent in humans, fulfilling two key criteria for ideal antibiotic targets: they are vital for bacterial survival but absent in the host. innovareacademics.in Inhibition of this pathway can disrupt both protein synthesis and cell wall integrity, leading to bacterial death. eolss.net

Key enzymatic targets within this pathway include:

Dihydrodipicolinate Synthase (DHDPS): This enzyme catalyzes the first committed step of the pathway and is considered a promising target. eolss.netresearchgate.net Its inhibition blocks the entire downstream production of DAP and lysine.

Diaminopimelate Epimerase (DapF): This enzyme is responsible for the conversion of LL-2,6-diaminoheptanedioate to meso-DAP. ontosight.airesearchgate.net Targeting DapF is an ideal strategy for developing antimicrobial drugs because it is a vital step in providing the necessary precursor for peptidoglycan in many bacteria, and the enzyme is absent in humans. ontosight.airesearchgate.net

L,L-diaminopimelate aminotransferase (DapL): Identified as a novel variant in the DAP/lysine anabolic pathways, DapL is found in pathogenic bacteria such as Chlamydia, Leptospira, and Treponema. frontiersin.org Its limited distribution across the bacterial domain presents an opportunity for creating narrow-spectrum antibiotics, which could reduce the risk of broad-spectrum resistance and damage to the host's beneficial microbiota. frontiersin.orgfrontiersin.org

UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—2,6-diaminopimelate ligase (MurE): This enzyme incorporates meso-DAP into the peptidoglycan structure. Its inhibition directly compromises the integrity of the bacterial cell wall.

The essentiality of these enzymes for bacterial viability makes them focal points for the discovery and design of new antibacterial agents to combat the rise of antibiotic-resistant pathogens. eolss.netinnovareacademics.in

Exploration of Diaminoheptanedioate Analogues as Enzyme Inhibitors

Researchers have actively synthesized and tested various structural analogues of diaminopimelate to act as inhibitors of the pathway's enzymes. These analogues are designed to mimic the natural substrate, allowing them to bind to the enzyme's active site and block its function.

A study on the meso-diaminopimelate-adding enzyme (MurE) from Escherichia coli tested several analogues of diaminopimelic acid (A2pm). nih.gov The findings revealed that certain modified compounds could either act as alternative substrates or as potent inhibitors. For instance, N-hydroxy-A2pm was found to be a substrate but also strongly inhibited the addition of the natural substrate, meso-A2pm. nih.gov Other analogues, such as those containing fluorine or a methylene (B1212753) group, also demonstrated interactions with the enzyme. nih.gov Such studies provide critical structure-activity relationship data, guiding the rational design of more effective inhibitors. nih.gov The development of inhibitors against enzymes like DapF is considered a promising approach for new antibiotics, as these enzymes are crucial for bacterial survival but are not present in animals. researchgate.netwikipedia.org

| Analogue | Target Enzyme | Observed Effect | Source |

|---|---|---|---|

| (2S,3R,6S)-3-fluoro-A2pm | meso-diaminopimelate-adding enzyme (MurE) | Substrate | nih.gov |

| meso-lanthionine sulfoxide | meso-diaminopimelate-adding enzyme (MurE) | Substrate | nih.gov |

| N-hydroxy-A2pm | meso-diaminopimelate-adding enzyme (MurE) | Substrate and strong inhibitor | nih.gov |

| L,L-azi-DAP and D,L-azi-DAP | Diaminopimelate epimerase (DapF) | Inhibitor | researchgate.net |

Development of Novel Antibacterial Strategies Based on this compound Metabolism

Targeting the this compound pathway forms the basis of innovative antibacterial strategies aimed at overcoming existing resistance mechanisms. Since this pathway is essential and unique to bacteria, it allows for the development of agents with high selectivity and potentially lower toxicity. innovareacademics.in These strategies often fall under the category of anti-virulence or pathogen-specific therapies, which aim to disarm pathogens rather than killing them outright, a method believed to exert less selective pressure for the development of resistance. mdpi.com

One promising approach is the creation of narrow-spectrum antibiotics that target enzymes like DapL, which are present only in specific groups of pathogenic bacteria. frontiersin.org This contrasts with broad-spectrum antibiotics that can disrupt the host's native microbiome. Furthermore, because the DAP pathway is critical for metabolic adaptation during infection, inhibiting its key enzymes could prevent pathogens from surviving within the host environment. frontiersin.org The functional role of this compound and its precursor, meso-DAP, in both protein and cell wall synthesis means that a single inhibitor can strike two vital bacterial processes simultaneously. eolss.netresearchgate.net

Metabolic Engineering for Enhanced L-Lysine Production

L-lysine is an essential amino acid with a massive global market, primarily as an additive in animal feed to improve nutritional value. nih.govmedcraveonline.com Industrial production of L-lysine relies on large-scale fermentation, predominantly using microorganisms like Corynebacterium glutamicum and Escherichia coli. researchgate.netsci-hub.se Metabolic engineering plays a pivotal role in optimizing these microbial "cell factories" to overproduce L-lysine by manipulating the flux through the this compound pathway.

Optimization of this compound Pathway Flux in Industrial Microorganisms

The goal of metabolic engineering for lysine production is to channel the maximum amount of carbon from the central metabolism into the lysine biosynthesis pathway. nih.gov This involves a multi-faceted approach of genetic modifications to enhance precursor supply, remove metabolic bottlenecks, and eliminate feedback inhibition.

Key strategies include:

Enhancing Precursor and Cofactor Supply: The synthesis of one molecule of L-lysine requires significant inputs, including NADPH. sci-hub.se Strategies to increase NADPH availability, such as re-engineering enzymes like glyceraldehyde-3-phosphate dehydrogenase to use NADP+ instead of NAD+, have successfully boosted lysine yields. sci-hub.se

Deregulation of Feedback Inhibition: The first enzyme in the pathway, DHDPS, is naturally inhibited by high concentrations of lysine. oup.com Expressing a feedback-insensitive version of this enzyme is a foundational step in most high-producing strains. medcraveonline.comoup.com

Reconstructing the DAP Pathway: C. glutamicum possesses two parallel routes to synthesize meso-DAP: a longer succinylase pathway and a shorter dehydrogenase pathway. mdpi.comnih.gov The dehydrogenase pathway, involving the enzyme diaminopimelate dehydrogenase (Ddh), is more direct. Research has shown that upregulating this shorter pathway by overexpressing the ddh gene while weakening the competing succinylase pathway can significantly increase the rate and final titer of L-lysine production. mdpi.comnih.gov One study achieved a final L-lysine concentration of 189 g/L in a fed-batch fermenter by applying this strategy, a 25.2% increase over the parent strain. mdpi.com

| Genetic Modification | Rationale | Outcome | Source |

|---|---|---|---|

| Deletion of transcriptional regulator AmtR | Increase ammonium (B1175870) (NH4+) uptake, a precursor for the dehydrogenase pathway. | 8.5% increase in L-lysine production (to 52.3 g/L). | nih.gov |

| Overexpression of diaminopimelate dehydrogenase (ddh) and weakening of the succinylase pathway (dapD) | Redirect metabolic flux through the more efficient dehydrogenase pathway. | Final titer of 189 g/L in fed-batch fermentation, a 25.2% increase. | mdpi.com |

| Engineering of glyceraldehyde-3-phosphate dehydrogenase | Switch cofactor specificity to increase NADPH availability. | Contributed to a final titer of 121.4 g/L in an engineered strain. | sci-hub.se |

Genetic Engineering of Crop Plants for Improved Nutritional Value

Lysine is the most common limiting essential amino acid in major cereal crops like rice, maize, and wheat, which are staples for a large portion of the world's population. nih.govplantbreedbio.org This nutritional deficiency can have significant health consequences. Genetic engineering offers a promising way to biofortify these crops by enhancing their natural lysine production. nih.govoup.com

The strategy mirrors the approaches used in microorganisms, focusing on manipulating the plant's own this compound pathway. Key interventions include:

Expressing Feedback-Insensitive Enzymes: Similar to microbes, the plant enzyme dihydrodipicolinate synthase (DHPS) is subject to feedback inhibition by lysine. medcraveonline.comoup.com Introducing a bacterial version of DHPS that is insensitive to lysine into plants like soybean, rapeseed, and maize has led to a significant accumulation of free lysine in the seeds. nih.govoup.com

Suppressing Lysine Catabolism: In addition to boosting synthesis, preventing the breakdown (catabolism) of lysine is crucial. The enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) initiates lysine degradation. medcraveonline.comoup.com Suppressing the expression of the gene for this enzyme, often in combination with expressing a feedback-insensitive DHPS, has proven highly effective. nih.govoup.com This dual approach has led to high-lysine maize and rice varieties with dramatically increased nutritional value. nih.govoup.com For example, some transgenic rice lines have shown a 60-fold increase in seed lysine content. plantbreedbio.org

These biofortification efforts have resulted in the development of "Quality Protein Maize" (QPM) and other nutritionally enhanced crops, demonstrating the potential of targeting this compound metabolism to address global malnutrition. nih.govmedcraveonline.com

Understanding Bacterial Physiology and Adaptation through this compound Metabolism

The metabolic pathways culminating in the synthesis of this compound are fundamental to the life of many bacteria, offering a window into their basic physiological processes and adaptive strategies. The central role of this compound, specifically its meso-isomer (meso-2,6-diaminoheptanedioate), lies in its function as a critical building block for peptidoglycan, the polymer that forms the bacterial cell wall. mimedb.orgecmdb.ca This structure is essential for maintaining cell shape, resisting osmotic pressure, and facilitating growth and division.

A primary aspect of bacterial physiology illuminated by this compound metabolism is the maintenance of cell wall integrity. The diaminopimelate (DAP) pathway is not only responsible for producing the lysine needed for protein synthesis but also for providing the meso-diaminoheptanedioate that forms the peptide cross-links in the peptidoglycan of most Gram-negative bacteria. mimedb.orgnih.gov The enzyme UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-2,6-diaminoheptanedioate ligase (MurE) directly incorporates this compound into the peptidoglycan structure. ecmdb.canih.gov Furthermore, during cell growth and remodeling, peptidoglycan is constantly broken down and recycled. Bacteria have evolved specific enzymes, such as murein peptide ligase (Mpl), to reincorporate tripeptides containing meso-2,6-diaminoheptanedioate back into the cell wall synthesis process, demonstrating a sophisticated level of metabolic efficiency and adaptation. qmul.ac.uk

The essentiality of the DAP pathway for both cell wall synthesis and lysine production makes it a crucial system for bacterial survival. ontosight.aiontosight.ai This dependency is highlighted in studies of bacterial communities. For instance, in the gut microbiota of Drosophila melanogaster, certain species like Lactobacillus plantarum are capable of producing meso-2,6-diaminoheptanedioate. nih.gov They can then provide this essential metabolite to other auxotrophic bacteria that are unable to synthesize it themselves, such as Acetobacter species. nih.gov This metabolic cross-feeding is a clear example of how this compound metabolism underpins complex microbial interactions and community structure, allowing for the survival of species that would otherwise fail to grow in a given environment. nih.gov

Metabolomic studies further reveal the pathway's role in bacterial adaptation to stress. When subjected to treatments like antibiotics or bacteriophages, significant changes in the levels of this compound are observed in bacteria such as Klebsiella pneumoniae. nih.gov These metabolic perturbations indicate that the pathway is intrinsically linked to the bacterium's stress response, as it attempts to repair damage or modulate its cell wall structure to survive the assault. Because the DAP pathway is absent in humans, its enzymes are considered prime targets for the development of new antimicrobial agents designed to specifically disrupt these vital bacterial processes. nih.govontosight.airesearchgate.net

Comparative Biochemistry of this compound Pathways Across Different Organisms

The biosynthesis of this compound is not a monolithically conserved process. Instead, comparative biochemistry reveals a fascinating diversity of pathways across different bacterial species and even in some plants and archaea. theseed.org These pathways all begin with aspartate and converge on the production of meso-diaminoheptanedioate, which is the final precursor for lysine synthesis. nih.govwikipedia.org However, the intermediate steps that convert the branch-point compound, 2,3,4,5-tetrahydrodipicolinate, to meso-diaminoheptanedioate define four distinct variants. nih.govresearchgate.net

The different variants of the diaminopimelate (DAP) pathway are:

The Acyl Pathways: These involve the protection of an amino group using an acyl group. There are two such pathways: the N-succinylase pathway, commonly found in bacteria like Escherichia coli, and the N-acetylase pathway. These routes require four enzymatic steps to convert tetrahydrodipicolinate to meso-diaminopimelate. nih.govgenome.jp

The Dehydrogenase Pathway: This is a more direct route where meso-diaminopimelate dehydrogenase catalyzes the conversion of tetrahydrodipicolinate to meso-diaminopimelate in a single step. nih.govgenome.jp